2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and sulfonyl chloride functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions are often used in the synthesis of various pharmaceuticals and dyes .
Mode of Action
The mode of action of 2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic in nature and can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the sulfur atom electrophilic and susceptible to attack by nucleophiles .
Biochemical Pathways
The compound’s reactivity suggests it could potentially be involved in various biochemical reactions, particularly those involving nucleophilic substitution at the sulfonyl chloride group .
Pharmacokinetics
The properties of sulfonyl chlorides suggest that they are likely to be rapidly metabolized in the body, potentially through reactions with biological nucleophiles .
Result of Action
Given its reactivity, it could potentially form various products depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be influenced by factors such as pH and the presence of nucleophiles . Additionally, the compound’s stability could potentially be affected by factors such as temperature and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-6-fluoro-4-methylbenzene.
Sulfonylation: The starting material undergoes sulfonylation using chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group. The reaction is typically carried out at low temperatures to prevent decomposition.
Purification: The product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactors equipped with temperature control systems. The process is optimized for high yield and purity, ensuring the efficient production of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The chloro and fluoro substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) and bromine (for bromination) are used under acidic conditions to facilitate the reaction.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Nitro and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzene-1-sulfonyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
2-Chloro-6-fluorobenzene-1-sulfonyl chloride: Similar structure but without the methyl group, affecting its chemical properties.
4-Methylbenzene-1-sulfonyl chloride: Lacks both chloro and fluoro substituents, leading to different reactivity patterns.
Uniqueness
2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of multiple functional groups that confer distinct reactivity and versatility in chemical synthesis. The combination of chloro, fluoro, methyl, and sulfonyl chloride groups makes it a valuable intermediate in the synthesis of a wide range of compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-4-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)7(6(10)3-4)13(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKBVAKQQIKHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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